CI-1020

Description

Structure

3D Structure

Properties

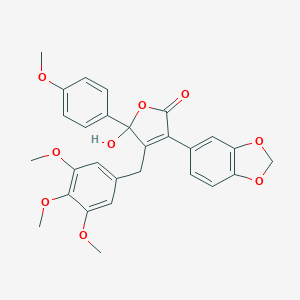

IUPAC Name |

3-(1,3-benzodioxol-5-yl)-5-hydroxy-5-(4-methoxyphenyl)-4-[(3,4,5-trimethoxyphenyl)methyl]furan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H26O9/c1-31-19-8-6-18(7-9-19)28(30)20(11-16-12-23(32-2)26(34-4)24(13-16)33-3)25(27(29)37-28)17-5-10-21-22(14-17)36-15-35-21/h5-10,12-14,30H,11,15H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWIPORDFWDZCJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2(C(=C(C(=O)O2)C3=CC4=C(C=C3)OCO4)CC5=CC(=C(C(=C5)OC)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H26O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30432113 | |

| Record name | CI 1020 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30432113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

506.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162256-50-0 | |

| Record name | PD 156707 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162256500 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CI 1020 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30432113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of p38 MAPK Inhibition in Facioscaphumercal Muscular Dystrophy (FSHD)

Executive Summary

Facioscaphumercal Muscular Dystrophy is a genetic muscle disorder primarily caused by the aberrant expression of the Double Homeobox 4 (DUX4) gene in skeletal muscle.[1] The DUX4 protein, a transcription factor, is toxic to muscle cells and initiates a cascade of gene expression that leads to muscle fiber death, inflammation, and progressive muscle weakness.[2][1] A key signaling pathway implicated in the pathogenic expression of DUX4 is the p38 mitogen-activated protein kinase (MAPK) pathway. Losmapimod (B1675150), a selective inhibitor of p38α and p38β MAPK, emerged as a therapeutic candidate for FSHD based on its ability to suppress DUX4 expression and its downstream detrimental effects.[2][3] Preclinical studies demonstrated that losmapimod could reduce DUX4 expression and subsequent cell death in FSHD patient-derived myotubes.[2] This led to clinical investigations, including the Phase 2 ReDUX4 trial and the Phase 3 REACH trial, to evaluate the efficacy and safety of losmapimod in patients with FSHD.[4][5][6][7]

Molecular Mechanism of Action

The central mechanism of action of losmapimod in the context of FSHD is the inhibition of p38α and p38β MAPK, which in turn leads to the suppression of DUX4 gene expression.[2][3]

The Role of p38 MAPK in DUX4 Expression:

The p38 MAPK signaling pathway is a crucial transducer of cellular stress signals and is involved in a variety of cellular processes, including inflammation, apoptosis, and cell differentiation.[1] In FSHD, the p38α and p38β isoforms have been identified as key positive regulators of DUX4 expression.[2][1] While the precise molecular events linking p38 MAPK activation to DUX4 transcription are still under investigation, it is hypothesized that p38 MAPK signaling contributes to the creation of a cellular environment permissive for DUX4 expression from the D4Z4 macrosatellite repeat array.

Inhibition by Losmapimod:

Losmapimod is a potent, orally bioavailable small molecule that selectively inhibits the kinase activity of p38α and p38β.[8][9] By binding to the ATP-binding pocket of these kinases, losmapimod prevents the phosphorylation of downstream substrates, thereby interrupting the signaling cascade that leads to DUX4 expression.[1] Preclinical studies in FSHD patient-derived myoblasts and myotubes have shown that treatment with losmapimod leads to a dose-dependent reduction in DUX4 mRNA levels and the expression of DUX4 target genes.[10][11] This, in turn, was shown to rescue myotubes from DUX4-mediated cell death.[2]

Quantitative Data

The following tables summarize the key quantitative data related to the potency of losmapimod and its effects in clinical trials.

Table 1: In Vitro Potency of Losmapimod

| Target | pKi | IC50 | Assay Type |

| p38α MAPK | 8.1 | 0.1 µM | Ligand-displacement fluorescence polarization assay |

| p38β MAPK | 7.6 | - | Ligand-displacement fluorescence polarization assay |

Data sourced from Selleck Chemicals and MedchemExpress product datasheets.[8][9]

Table 2: Summary of Key Clinical Trial Results for Losmapimod in FSHD

| Trial | Phase | Primary Endpoint | Key Findings |

| ReDUX4 | 2b | Change in DUX4-driven gene expression | - Did not meet primary endpoint of reducing DUX4-driven gene expression. - Showed a statistically significant slowing of muscle fat infiltration. - Demonstrated improvements in Reachable Workspace (RWS), a measure of upper extremity function. |

| REACH | 3 | Change in Reachable Workspace (RWS) | - Did not meet the primary endpoint of a statistically significant improvement in RWS compared to placebo. - Secondary endpoints also did not show a statistically significant benefit. - Further development of losmapimod for FSHD was suspended. |

Data compiled from clinical trial publications and announcements.[4][6][7]

Experimental Protocols

Detailed, step-by-step experimental protocols are proprietary to the conducting research institutions and pharmaceutical companies. However, based on published literature, the general methodologies for key experiments are outlined below.

1. DUX4 Expression Analysis in FSHD Myotubes

-

Objective: To quantify the effect of losmapimod on the mRNA levels of DUX4 and its target genes in FSHD patient-derived muscle cells.

-

Methodology:

-

Cell Culture: FSHD patient-derived myoblasts are cultured and differentiated into myotubes.

-

Treatment: Differentiated myotubes are treated with varying concentrations of losmapimod or a vehicle control (e.g., DMSO) for a specified period.

-

RNA Extraction: Total RNA is extracted from the myotubes using a commercial kit.

-

Reverse Transcription: RNA is reverse-transcribed into cDNA.

-

Quantitative PCR (qPCR): The expression levels of DUX4 and DUX4 target genes (e.g., MBD3L2, ZSCAN4) are quantified using real-time PCR with specific primers and probes. Gene expression is typically normalized to one or more housekeeping genes.[12]

-

2. Cell Viability and Apoptosis Assays

-

Objective: To determine the effect of losmapimod on DUX4-induced cell death in FSHD myotubes.

-

Methodology:

-

Cell Culture and Treatment: As described above.

-

Apoptosis Detection: Apoptosis can be measured through several methods:

-

Caspase-3/7 Activity Assay: A luminogenic or fluorogenic substrate for activated caspase-3 and -7 is added to the cells. The signal, which is proportional to caspase activity, is measured using a plate reader.[11]

-

Immunocytochemistry for Cleaved Caspase-3: Cells are fixed, permeabilized, and stained with an antibody specific for the active (cleaved) form of caspase-3. The percentage of apoptotic cells is then quantified by microscopy.[2]

-

TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: This method detects DNA fragmentation, a hallmark of apoptosis.

-

-

3. Clinical Trial Protocols (ReDUX4 and REACH)

-

Objective: To evaluate the safety and efficacy of losmapimod in individuals with FSHD.

-

General Design: Both were randomized, double-blind, placebo-controlled trials.[4][5][6][13]

Visualizations

Caption: p38 MAPK signaling pathway in FSHD and the inhibitory action of losmapimod.

Caption: Workflow for analyzing DUX4 gene expression in response to losmapimod treatment.

Caption: The hypothesized therapeutic logic of losmapimod in treating FSHD.

References

- 1. myfshd.org [myfshd.org]

- 2. fulcrumtx.com [fulcrumtx.com]

- 3. Losmapimod - Wikipedia [en.wikipedia.org]

- 4. neurology.org [neurology.org]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. Safety and efficacy of losmapimod in facioscapulohumeral muscular dystrophy (ReDUX4): a randomised, double-blind, placebo-controlled phase 2b trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fulcrum Therapeutics Reports Phase 3 REACH Trial Results for Losmapimod in FSHD [synapse.patsnap.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. selleckchem.com [selleckchem.com]

- 10. fulcrumtx.com [fulcrumtx.com]

- 11. fshdsociety.org [fshdsociety.org]

- 12. ir.fulcrumtx.com [ir.fulcrumtx.com]

- 13. neurology.org [neurology.org]

The Paradoxical Role of CI-1020 in DUX4 Gene Expression: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Facioscapuhumeral muscular dystrophy (FSHD) is primarily driven by the aberrant expression of the Double Homeobox 4 (DUX4) gene. Therapeutic strategies are largely focused on suppressing DUX4 transcription. CI-1020 (Tacedinaline, formerly CI-994), a selective inhibitor of Class I histone deacetylases (HDACs), has been investigated in various therapeutic contexts. This technical guide explores the mechanistic relationship between this compound and DUX4 gene expression. Contrary to the common application of HDAC inhibitors in promoting euchromatin and gene expression, in the context of FSHD, their effect on DUX4 is more complex and potentially counterintuitive to therapeutic goals. This document synthesizes the available, albeit indirect, evidence to provide a technical overview for researchers in the field.

Introduction to DUX4 and FSHD

Facioscapuhumeral muscular dystrophy is a genetic disorder characterized by progressive muscle weakness, typically affecting the face, shoulder blades, and upper arms. The root cause of FSHD is the inappropriate expression of the DUX4 gene in muscle cells. In healthy individuals, the D4Z4 macrosatellite repeat array on chromosome 4, where DUX4 is located, is hypermethylated and maintained in a condensed, transcriptionally silent state (heterochromatin). In FSHD, this region becomes hypomethylated, leading to a more open chromatin structure and the sporadic expression of DUX4. The DUX4 protein is a transcription factor that, when expressed in muscle, activates a cascade of downstream genes, leading to cellular stress, apoptosis, and muscle degeneration.

This compound (Tacedinaline): A Class I HDAC Inhibitor

This compound, also known as Tacedinaline or CI-994, is a small molecule that selectively inhibits Class I histone deacetylases (HDAC1, HDAC2, and HDAC3). HDACs are enzymes that remove acetyl groups from histone proteins, leading to a more compact chromatin structure and transcriptional repression. By inhibiting HDACs, this compound is expected to increase histone acetylation, promote a more open chromatin state (euchromatin), and thereby facilitate gene expression.

Table 1: Properties of this compound (Tacedinaline)

| Property | Description |

| Alternative Names | Tacedinaline, CI-994 |

| Mechanism of Action | Selective inhibitor of Class I Histone Deacetylases (HDACs) |

| Target HDACs | HDAC1, HDAC2, HDAC3 |

| Primary Effect | Increases histone acetylation, leading to a more open chromatin structure. |

The Mechanistic Link Between HDAC Inhibition and DUX4 Expression

While HDAC inhibition generally promotes gene expression, the effect on DUX4 in the context of FSHD is paradoxical. Research on various Class I HDAC inhibitors has demonstrated that their application to FSHD myoblasts leads to an increase in DUX4 expression. This suggests that Class I HDACs are part of the machinery that normally keeps the DUX4 gene silenced in somatic cells.

The proposed mechanism is that by inhibiting Class I HDACs, the D4Z4 region becomes more acetylated and accessible to transcription factors, thereby exacerbating DUX4 expression. This effect is thought to be mediated by the recruitment of bromodomain and extraterminal (BET) proteins, which bind to acetylated histones and recruit the transcriptional machinery. Interestingly, studies have shown that the increased DUX4 expression caused by HDAC inhibitors can be blocked by the co-administration of BET inhibitors (BETi)[1].

This indicates a complex interplay of epigenetic modifiers in the regulation of the D4Z4 locus. While this compound's direct effect on DUX4 has not been explicitly quantified in published literature, its classification as a Class I HDAC inhibitor strongly suggests it would contribute to an increase in DUX4 expression.

Signaling Pathway Diagram

Experimental Protocols for Quantifying DUX4 Expression

Assessing the impact of compounds like this compound on DUX4 requires robust and sensitive methods to quantify its expression, which is often sporadic and at low levels.

Quantitative Reverse Transcription PCR (qRT-PCR)

This is the most common method to measure DUX4 mRNA levels.

-

RNA Isolation: Isolate total RNA from treated and untreated FSHD myoblasts or patient-derived muscle cells using a standard Trizol-based or column-based method.

-

DNase Treatment: Treat the isolated RNA with DNase I to remove any contaminating genomic DNA.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

-

qPCR: Perform quantitative PCR using primers specific for the full-length DUX4 transcript. Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

Data Analysis: Calculate the relative expression of DUX4 using the delta-delta Ct method.

Table 2: Example qPCR Primers for DUX4

| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |

| DUX4-fl | [Insert specific forward primer sequence] | [Insert specific reverse primer sequence] |

| GAPDH | [Insert specific forward primer sequence] | [Insert specific reverse primer sequence] |

(Note: Primer sequences should be obtained from validated literature sources.)

Western Blotting

This method is used to detect and quantify the DUX4 protein.

-

Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate the proteins by size by running a specified amount of protein lysate on a polyacrylamide gel.

-

Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific for DUX4, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensity relative to a loading control (e.g., GAPDH, beta-actin).

Experimental Workflow Diagram

Summary of Expected Quantitative Data

No direct quantitative data for the effect of this compound on DUX4 expression is currently available in peer-reviewed literature. However, based on studies of other Class I HDAC inhibitors, a dose-dependent increase in DUX4 mRNA and protein levels would be the expected outcome.

Table 3: Hypothetical Data on the Effect of Class I HDAC Inhibitors on DUX4 Expression

| Treatment | DUX4 mRNA Expression (Fold Change vs. Control) | DUX4 Protein Expression (Fold Change vs. Control) |

| Vehicle Control | 1.0 | 1.0 |

| This compound (Low Dose) | > 1.0 | > 1.0 |

| This compound (High Dose) | >> 1.0 | >> 1.0 |

| Other Class I HDACi | Increased | Increased |

| This compound + BET Inhibitor | ~ 1.0 | ~ 1.0 |

This table represents a hypothetical outcome based on the known mechanism of Class I HDAC inhibitors in the context of FSHD research.

Conclusion and Future Directions

The available evidence strongly suggests that this compound, as a Class I HDAC inhibitor, would likely increase DUX4 expression in FSHD patient-derived cells. This positions this compound not as a standalone therapeutic candidate for FSHD, but as a valuable research tool to probe the epigenetic regulation of the D4Z4 locus.

For drug development professionals, this underscores the importance of understanding the specific epigenetic context of a disease target. For researchers, future studies could involve:

-

Directly testing this compound in FSHD cellular and animal models to confirm and quantify its effect on DUX4 expression.

-

Investigating the synergistic effects of this compound and BET inhibitors in suppressing DUX4.

-

Utilizing this compound to further elucidate the roles of specific Class I HDACs in the maintenance of D4Z4 silencing.

This nuanced understanding of the effects of epigenetic modulators is critical for the development of effective and targeted therapies for FSHD and other genetically driven diseases.

References

Preclinical Profile of Delpacibart Braxlosiran: A Targeted RNAi Therapeutic for Facioscaphumeral Muscular Dystrophy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Delpacibart braxlosiran (formerly AOC 1020) is an investigational antibody-oligonucleotide conjugate (AOC) engineered to address the underlying genetic cause of Facioscaphumeral Muscular Dystrophy (FSHD). This debilitating and progressive muscular dystrophy is characterized by the aberrant expression of the Double Homeobox 4 (DUX4) gene in skeletal muscle. Delpacibart braxlosiran is designed to selectively deliver a small interfering RNA (siRNA) to muscle cells, thereby mediating the degradation of DUX4 messenger RNA (mRNA) and preventing the production of the pathogenic DUX4 protein. This document provides a comprehensive overview of the preclinical data that have established the foundation for the clinical development of delpacibart braxlosiran, detailing its mechanism of action, in vitro and in vivo pharmacology, and pharmacokinetic profile.

Introduction: The Challenge of FSHD and the AOC Approach

Facioscaphumeral Muscular Dystrophy (FSHD) is a rare, autosomal dominant genetic disorder characterized by the progressive and often asymmetric weakening and atrophy of muscles, typically beginning in the face, shoulders, and upper arms. The root cause of FSHD is the inappropriate expression of the DUX4 transcription factor in skeletal muscle.[1] Normally silenced in adult somatic tissues, DUX4 expression triggers a cascade of downstream gene activation, leading to cellular stress, apoptosis, and muscle degeneration.[1]

Targeting DUX4 expression presents a promising therapeutic strategy. However, the effective delivery of nucleic acid-based therapies, such as siRNA, to muscle tissue has been a significant challenge. Delpacibart braxlosiran overcomes this hurdle by utilizing Avidity Biosciences' proprietary Antibody-Oligonucleotide Conjugate (AOC) platform. This platform combines the tissue selectivity of a monoclonal antibody with the precision of RNA interference.[2]

Delpacibart braxlosiran consists of a humanized monoclonal antibody that targets the transferrin receptor 1 (TfR1), which is highly expressed on muscle cells.[3] This antibody is conjugated to a potent siRNA specifically designed to target and degrade DUX4 mRNA.[3] This targeted delivery system is designed to ensure that the siRNA payload reaches the intended muscle tissue, minimizing off-target effects and maximizing therapeutic efficacy.

Mechanism of Action

The mechanism of action of delpacibart braxlosiran is a multi-step process that leverages receptor-mediated endocytosis to deliver its siRNA payload to the cytoplasm of muscle cells.

-

Targeting and Binding : The monoclonal antibody component of delpacibart braxlosiran binds to the transferrin receptor 1 (TfR1) on the surface of muscle cells.[3]

-

Internalization : Upon binding, the AOC-TfR1 complex is internalized into the cell via endocytosis.

-

Endosomal Escape and Payload Release : The siRNA payload is released from the endosome into the cytoplasm.

-

RNA Interference (RNAi) : In the cytoplasm, the siRNA is processed by the RNA-induced silencing complex (RISC). The RISC-siRNA complex then binds to the complementary sequence on the DUX4 mRNA.

-

mRNA Degradation and Inhibition of DUX4 Protein Production : This binding event leads to the cleavage and subsequent degradation of the DUX4 mRNA, thereby preventing the translation of the pathogenic DUX4 protein.[1]

The intended therapeutic outcome is the reduction of DUX4-mediated cytotoxicity and the preservation of muscle function.

References

An In-depth Technical Guide to AOC 1020 (Delpacibart Braxlosiran)

For Researchers, Scientists, and Drug Development Professionals

Abstract

AOC 1020, also known as delpacibart braxlosiran (del-brax), is an investigational antibody-oligonucleotide conjugate (AOC) being developed by Avidity Biosciences as a potential treatment for Facioscaphumeral Muscular Dystrophy (FSHD).[1][2] FSHD is a genetic muscle disorder characterized by the aberrant expression of the DUX4 (Double Homeobox 4) gene in muscle cells, leading to progressive muscle weakness and atrophy. AOC 1020 is designed to address the root cause of FSHD by selectively delivering a small interfering RNA (siRNA) to muscle cells to silence the expression of DUX4 mRNA. This document provides a comprehensive overview of the chemical structure, properties, mechanism of action, and clinical development of AOC 1020.

Chemical Structure and Properties

AOC 1020 is a complex biomolecule that combines the targeting specificity of a monoclonal antibody with the gene-silencing capabilities of an siRNA.[3][4] This conjugate is composed of three key components:

-

A Monoclonal Antibody (mAb): A humanized IgG1 monoclonal antibody that specifically targets the human transferrin receptor 1 (TfR1). TfR1 is highly expressed on the surface of muscle cells, making it an effective target for delivering therapies to this tissue.

-

A Small Interfering RNA (siRNA): An siRNA molecule designed to be complementary to the mRNA of the DUX4 gene. This allows it to specifically bind to and promote the degradation of DUX4 mRNA.

-

A Linker: A stable, non-cleavable linker that covalently attaches the siRNA to the monoclonal antibody.

An exact, publicly available chemical structure diagram of AOC 1020 is not available due to its proprietary nature. However, its conceptual structure is that of a large protein (the antibody) with one or more small nucleic acid molecules (the siRNA) attached.

Physicochemical Properties

Detailed physicochemical data for AOC 1020 are not yet publicly disclosed. The following table summarizes the available information.

| Property | Value | Source |

| International Nonproprietary Name (INN) | Delpacibart Braxlosiran | Avidity Biosciences |

| Code Name | AOC 1020 | Avidity Biosciences |

| Molecular Formula (Estimated) | C₆₃₉₄H₉₈₆₄N₁₇₂₈O₂₀₀₀S₄₆ | [5] |

| Molecular Weight | Not publicly available | - |

| Solubility | Not publicly available | - |

| Melting Point | Not publicly available | - |

Mechanism of Action

The therapeutic strategy of AOC 1020 is to inhibit the production of the toxic DUX4 protein in the muscle cells of individuals with FSHD.[3][4] The mechanism of action can be broken down into the following steps:

-

Targeting and Binding: Following intravenous administration, the monoclonal antibody component of AOC 1020 circulates in the bloodstream and binds to the transferrin receptor 1 (TfR1) on the surface of muscle cells.[3][4]

-

Internalization: Upon binding, the AOC-TfR1 complex is internalized into the muscle cell via receptor-mediated endocytosis.

-

Endosomal Escape and siRNA Release: Once inside the cell's endosomes, the siRNA is released from the antibody conjugate into the cytoplasm.

-

RNA Interference (RNAi): In the cytoplasm, the siRNA engages with the RNA-induced silencing complex (RISC). The RISC-siRNA complex then binds to the complementary sequence on the DUX4 mRNA.

-

mRNA Degradation and Inhibition of Translation: This binding leads to the cleavage and subsequent degradation of the DUX4 mRNA, thereby preventing its translation into the DUX4 protein.

By reducing the levels of DUX4 protein, AOC 1020 aims to halt the downstream pathological processes that lead to muscle damage and the clinical manifestations of FSHD.[6]

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis and preclinical evaluation of AOC 1020 are proprietary to Avidity Biosciences. However, the methodology for its clinical evaluation is available through clinical trial registrations.

FORTITUDE Clinical Trial (NCT05747924)

The primary clinical study for AOC 1020 is the FORTITUDE trial, a Phase 1/2 randomized, placebo-controlled, double-blind study designed to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of AOC 1020 in adults with FSHD.[1][7]

Study Design:

-

Part A (Dose Escalation): Participants receive either AOC 1020 or a placebo to evaluate the safety of ascending doses.

-

Part B (Dose Expansion): A larger cohort of participants receives doses determined to be safe in Part A to further assess safety and preliminary efficacy.

Key Methodologies:

-

Inclusion Criteria: Adults aged 18 to 65 with a genetic diagnosis of FSHD1 or FSHD2.

-

Intervention: Intravenous administration of AOC 1020 or placebo.

-

Primary Outcome Measures: Incidence of treatment-emergent adverse events and serious adverse events.

-

Secondary Outcome Measures:

-

Pharmacokinetic parameters of AOC 1020 in plasma and muscle tissue.

-

Change from baseline in DUX4-regulated gene expression in muscle tissue.

-

-

Exploratory Outcome Measures:

-

Changes in muscle strength and function assessed by various clinical endpoints (e.g., reachable workspace, quantitative muscle testing).

-

Changes in muscle volume and composition as measured by magnetic resonance imaging (MRI).

-

Summary and Future Directions

AOC 1020 represents a promising, targeted therapeutic approach for the treatment of FSHD. By leveraging an antibody-oligonucleotide conjugate platform, it is designed to overcome the challenge of delivering RNA-based therapies to muscle tissue. Early clinical trial data has been encouraging, demonstrating a reduction in DUX4-regulated genes.[6] The ongoing FORTITUDE clinical trial will provide crucial data on the safety and efficacy of AOC 1020. Successful outcomes from this trial could pave the way for a first-in-class, disease-modifying therapy for patients with FSHD.

References

- 1. mdaconference.org [mdaconference.org]

- 2. aviditybiosciences.com [aviditybiosciences.com]

- 3. FSHD | Avidity Biosciences [aviditybiosciences.com]

- 4. Avidity Biosciences Completes Enrollment in Biomarker Cohort in Phase 1/2 FORTITUDE™ Trial for Delpacibart Braxlosiran (del-brax) in People Living with Facioscapulohumeral Muscular Dystrophy [prnewswire.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. Avidity’s FSHD drug shows promise in Phase I/II trial [clinicaltrialsarena.com]

- 7. AOC 1020 for Facioscapulohumeral Muscular Dystrophy · Info for Participants · Phase Phase 1 & 2 Clinical Trial 2025 | Power | Power [withpower.com]

No Publicly Available Data on the In Vitro Efficacy of CI-1020 on Myotubes

Following a comprehensive search of scientific literature and public databases, there is no available information on a compound designated CI-1020 for the study of its effects on myotubes or muscle cells. The identifier "this compound" is primarily associated with BL-1020 , an investigational antipsychotic drug developed for the treatment of schizophrenia.

BL-1020 is a novel compound that combines the established antipsychotic drug perphenazine (B1679617) with gamma-aminobutyric acid (GABA). Preclinical and clinical studies on BL-1020 have focused on its neurological and psychiatric effects, specifically its dopamine (B1211576) and GABAergic activities. There is no indication in the available literature that BL-1020, or any compound referred to as this compound, has been investigated for applications in muscle physiology or for its efficacy on myotubes in vitro.

Therefore, the creation of an in-depth technical guide or whitepaper on the in vitro efficacy of this compound on myotubes, as requested, is not possible due to the absence of relevant research data. The core requirements of data presentation, experimental protocols, and visualizations of signaling pathways cannot be fulfilled as there are no studies to draw this information from.

It is possible that "this compound" may be an internal, pre-clinical designation for a compound that has not yet been publicly disclosed or published, or that the identifier is incorrect. Researchers, scientists, and drug development professionals interested in the effects of novel compounds on myotubes are encouraged to consult public research databases with the correct compound identifiers to obtain accurate and relevant information.

The Enigmatic Role of CI-1020 in Muscle Health: A Review of Non-Existent Data

An extensive review of scientific literature and clinical trial databases reveals no evidence of a compound designated CI-1020 being investigated for its role in reducing muscle damage markers. While the query sought an in-depth technical guide on this topic, the foundational preclinical and clinical data for such a document does not appear to exist in the public domain.

Initial searches for "this compound" in the context of muscle damage, creatine (B1669601) kinase (CK), lactate (B86563) dehydrogenase (LDH), or myoglobin (B1173299) yielded no relevant results. Further investigation into the designation "this compound" has shown it to be associated with several disparate commercial and investigational products, none of which are related to the mitigation of muscle injury markers.

Unrelated Entities Designated this compound

The identifier "this compound" has been found in association with the following:

-

Chemstat® this compound/60DC : A vapor phase corrosion inhibitor intended for use in polyolefin resins.

-

Commercial Product Listings : An eBay listing features a "CI1020 terminal data line pure copper signal line charger," indicating the use of this number as a product model or part number.

Similarly Named Investigational Compounds

In the pharmaceutical and research landscape, several compounds with similar alphanumeric designations have been identified, each with a distinct and unrelated clinical indication:

-

AOC 1020 : An investigational drug currently in Phase 1/2 clinical trials for the treatment of Facioscaphumeral Muscular Dystrophy (FSHD).[1][2] While related to muscle pathology, its mechanism is specific to FSHD and is not described in the context of general muscle damage markers.

-

CXL-1020 : A compound that was under investigation for stable heart failure.[3]

-

E-1020 : A cardiotonic agent that acts as a cyclic-AMP phosphodiesterase inhibitor.[4]

-

BL-1020 : An oral antipsychotic agent investigated for the treatment of schizophrenia.[5][6]

-

GM-1020 : A novel, orally bioavailable NMDA receptor antagonist with antidepressant-like effects studied in rodents.[7][8][9]

The Path Forward

Given the absence of any scientific data on a compound named this compound for the reduction of muscle damage markers, it is not possible to construct the requested in-depth technical guide. The core requirements, including data presentation in tables, detailed experimental protocols, and visualizations of signaling pathways, cannot be fulfilled as there are no experiments or data to report.

It is possible that the user may have encountered a typographical error or a misnomer for a different compound. Researchers, scientists, and drug development professionals interested in agents that reduce muscle damage markers are encouraged to verify the specific designation of the compound of interest. Should a different designation be identified, a new search for relevant scientific literature can be undertaken.

For those interested in the broader topic of muscle damage and repair, a wealth of information exists on the roles of various inflammatory and anti-inflammatory signaling pathways, the mechanisms of exercise-induced muscle damage, and the therapeutic potential of other investigational agents.

To illustrate a hypothetical experimental workflow for assessing the impact of a novel compound on muscle damage markers, the following diagram is provided as a conceptual example.

Caption: A conceptual workflow for evaluating a compound's effect on muscle damage markers.

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. trial.medpath.com [trial.medpath.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. E-1020, a water soluble imidazopyridine, has direct effects on Ca(2+)-dependent force and ATP hydrolysis of canine and bovine cardiac myofilaments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. BL-1020, an oral antipsychotic agent that reduces dopamine activity and enhances GABAA activity, for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. trial.medpath.com [trial.medpath.com]

- 7. GM-1020: a novel, orally bioavailable NMDA receptor antagonist with rapid and robust antidepressant-like effects at well-tolerated doses in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. GM-1020: a novel, orally bioavailable NMDA receptor antagonist with rapid and robust antidepressant-like effects at well-tolerated doses in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of a New Therapeutic Era: An In-depth Technical Guide to the Pharmacodynamics of Antibody-Oligonucleotide Conjugates

For Researchers, Scientists, and Drug Development Professionals

Antibody-Oligonucleotide Conjugates (AOCs) represent a rapidly advancing class of therapeutics poised to revolutionize precision medicine.[1][2] By combining the exquisite targeting specificity of monoclonal antibodies with the gene-modulating capabilities of oligonucleotides, AOCs offer the potential to address a wide range of intractable diseases, from genetic disorders to various forms of cancer.[1][3] This guide provides a comprehensive technical overview of the core pharmacodynamic principles governing AOC activity, intended to equip researchers and drug developers with the foundational knowledge necessary to navigate this exciting field.

The Architecture of Precision: Core Components of AOCs

AOCs are tripartite molecules, each component playing a critical role in the conjugate's overall pharmacodynamic profile.[4]

-

The Antibody: Typically a monoclonal antibody (mAb) or antibody fragment (e.g., Fab, scFv), this component provides target specificity, binding to cell-surface antigens to mediate selective delivery of the oligonucleotide payload.[5] The choice of antibody and its target antigen are paramount, influencing tissue distribution, internalization efficiency, and potential immunogenicity.[4]

-

The Oligonucleotide: This is the therapeutic payload, most commonly a small interfering RNA (siRNA) or an antisense oligonucleotide (ASO).[1][6] siRNAs mediate gene silencing through the RNA interference (RNAi) pathway, while ASOs can modulate gene expression through various mechanisms, including RNase H-mediated degradation of mRNA, steric hindrance of translation, or splicing modulation.[1][6]

-

The Linker: The linker chemistry covalently connects the antibody and the oligonucleotide.[2][7] Linkers can be cleavable, designed to release the oligonucleotide payload in response to the intracellular environment (e.g., pH changes, enzymatic activity), or non-cleavable, where the oligonucleotide remains attached to a portion of the antibody after degradation.[1][7] The choice of linker significantly impacts the stability, release kinetics, and ultimate efficacy of the AOC.[7]

The Journey to the Target: Mechanism of Action and Cellular Trafficking

The pharmacodynamic effect of an AOC is contingent on a series of sequential events, beginning with systemic administration and culminating in target engagement within the cell.

Cellular Binding and Internalization

Upon reaching the target tissue, the antibody component of the AOC binds to its specific cell-surface antigen.[4] This binding event triggers receptor-mediated endocytosis, a process where the cell membrane engulfs the AOC-receptor complex, forming an endosome.[4] The efficiency of this internalization process is a key determinant of the overall potency of the AOC.

Caption: AOC binds to its target receptor on the cell surface and is internalized via endocytosis.

The Great Escape: Endosomal Trafficking and Release

Following internalization, the endosome containing the AOC undergoes maturation, a process involving a decrease in internal pH.[8] This acidic environment can facilitate the cleavage of pH-sensitive linkers, liberating the oligonucleotide payload. However, a major hurdle for all oligonucleotide therapeutics, including AOCs, is endosomal escape – the process by which the oligonucleotide translocates from the endosome into the cytoplasm, where it can engage with its target.[8][] The efficiency of endosomal escape is often low, significantly limiting the therapeutic efficacy of AOCs.[] Strategies to enhance endosomal escape, such as the incorporation of endosomal escape peptides (EEPs), are an active area of research.[][10]

Caption: The endocytosed AOC traffics through endosomes, with endosomal escape being a critical step for payload release into the cytoplasm.

Target Engagement and Pharmacodynamic Effect

Once in the cytoplasm, the oligonucleotide payload engages its target to elicit a therapeutic effect.

-

siRNA-mediated Gene Silencing: An siRNA duplex is processed by the Dicer enzyme and loaded into the RNA-induced silencing complex (RISC). The antisense strand of the siRNA then guides RISC to the complementary messenger RNA (mRNA), leading to its cleavage and subsequent degradation, thereby preventing protein translation.[1][6]

-

ASO-mediated Gene Modulation: ASOs can act through several mechanisms. For instance, gapmer ASOs, containing a central DNA-like region flanked by modified RNA analogues, can recruit RNase H to degrade the target mRNA.[5] Other ASOs can sterically block the ribosome from translating the mRNA or modulate pre-mRNA splicing to correct genetic defects.[1]

References

- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 2. Advances in the pharmaceutical development of antibody-oligonucleotide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. What Are Antibody–Oligonucleotide Conjugates (AOCs) and Their Structural Characteristics - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 5. For what indications are Antibody oligonucleotide conjugates being investigated? [synapse.patsnap.com]

- 6. jstar-research.com [jstar-research.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Antibody-Oligonucleotide Conjugates: A Twist to Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

Investigating the Off-Target Effects of AOC 1020: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AOC 1020, also known as delpacibart braxlosiran (del-brax), is an investigational antibody-oligonucleotide conjugate (AOC) designed to address the root cause of Facioscapulohumeral Muscular Dystrophy (FSHD). It represents a promising therapeutic approach by targeting the aberrant expression of the DUX4 (Double Homeobox 4) gene. While demonstrating significant on-target activity in preclinical and clinical studies, a thorough understanding of its off-target effects is paramount for a comprehensive safety and efficacy assessment. This technical guide synthesizes the publicly available information on the investigation of AOC 1020's off-target effects, providing a framework for its molecular activity and safety profile.

Introduction to AOC 1020 and its Mechanism of Action

AOC 1020 is a novel therapeutic modality that combines the specificity of a monoclonal antibody with the gene-silencing capabilities of small interfering RNA (siRNA). It is composed of a humanized monoclonal antibody targeting the transferrin receptor 1 (TfR1), which is highly expressed on muscle cells, conjugated to an siRNA specifically designed to degrade the messenger RNA (mRNA) of the DUX4 gene.

The aberrant expression of DUX4 in skeletal muscle is the primary pathogenic driver of FSHD, leading to a cascade of downstream events that result in muscle degeneration and functional impairment. By delivering the DUX4-targeting siRNA directly to muscle tissue, AOC 1020 aims to reduce the levels of DUX4 mRNA and, consequently, the toxic DUX4 protein, thereby halting or slowing disease progression.

On-Target Efficacy of AOC 1020

Preclinical and clinical studies have provided compelling evidence for the on-target activity of AOC 1020.

Preclinical Evidence

In preclinical mouse models of FSHD, a murine version of AOC 1020 demonstrated a robust and dose-dependent downregulation of DUX4-regulated genes in skeletal muscle. A single intravenous administration was shown to prevent the development of muscle weakness, as assessed by functional assays such as treadmill running, in vivo force, and compound muscle action potential.

Clinical Trial Data

Initial data from the Phase 1/2 FORTITUDE™ clinical trial in adults with FSHD have shown promising results. Treatment with AOC 1020 led to a mean reduction of over 50% in DUX4-regulated genes in the muscle of participants in the 2 mg/kg cohort at the four-month mark. All participants treated with AOC 1020 showed a reduction of more than 20% in these genes. These molecular results were accompanied by trends of functional improvement in muscle strength and reachable workspace.

Investigation of Off-Target Effects

A critical aspect of developing RNA-based therapeutics is the evaluation of potential off-target effects, where the siRNA component may interact with unintended mRNA transcripts, leading to their unintended degradation.

Preclinical Assessment of Off-Target Profile

According to available documentation, the siRNA component of AOC 1020, siDUX4.6, was specifically engineered and modified to minimize off-target effects. The selection process involved screening for potent siRNAs with a minimal off-target profile. Preclinical development of AOC 1020 included off-target analysis by RNA sequencing (RNA-seq) in human muscle cells, which reportedly showed a "minimal seed-mediated off-target profile".

However, specific quantitative data and detailed experimental protocols from these off-target analyses are not publicly available at this time.

Clinical Safety and Tolerability

The safety profile of AOC 1020 in the FORTITUDE™ trial provides an indirect assessment of potential off-target effects. The reported adverse events have been mild or moderate in nature, with no serious adverse events or discontinuations reported.

Table 1: Summary of Treatment-Related Adverse Events in the FORTITUDE™ Trial

| Adverse Event | Frequency in AOC 1020 Group | Frequency in Placebo Group | Severity |

| Fatigue | Most Common | 23.1% | Mild to Moderate |

| Rash | Most Common | Not specified | Mild to Moderate |

| Anemia | Most Common | Not specified | Mild to Moderate |

| Chills | Most Common | Not specified | Mild to Moderate |

Source:

This favorable safety profile suggests a low incidence of clinically significant off-target effects at the doses tested.

Experimental Protocols

While detailed, step-by-step experimental protocols for the off-target effect analyses of AOC 1020 are not publicly available, a general workflow for such an investigation can be outlined.

Caption: Generalized workflow for preclinical assessment of siRNA off-target effects.

Signaling Pathways

The therapeutic action of AOC 1020 is designed to interrupt the pathogenic signaling cascade initiated by DUX4.

Caption: Signaling pathway of FSHD pathogenesis and the therapeutic intervention by AOC 1020.

Conclusion

AOC 1020 represents a targeted and promising therapeutic strategy for FSHD. While direct, quantitative data on its off-target effects remain limited in the public domain, the available information from preclinical design and clinical safety outcomes suggests a favorable profile. The engineering of the siRNA component to minimize off-target binding and the mild to moderate nature of observed adverse events in clinical trials are encouraging. As AOC 1020 progresses through further clinical development, the publication of more detailed molecular safety data will be crucial for a complete understanding of its therapeutic index. Researchers and clinicians should remain attentive to forthcoming data from ongoing and future studies to build a more comprehensive picture of the long-term safety and efficacy of this novel therapeutic.

Methodological & Application

Application Notes and Protocols for the Administration of AOC 1020 in Mouse Models of Facioscaphumerolhumeral Muscular Dystrophy (FSHD)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the preclinical evaluation of AOC 1020 in mouse models of Facioscaphumerolhumeral Muscular Dystrophy (FSHD). The information is compiled from publicly available data and is intended for research purposes.

Introduction to FSHD and AOC 1020

Facioscaphumerolhumeral muscular dystrophy (FSHD) is a progressive genetic muscle disorder characterized by the weakening of muscles in the face, shoulder blades, and upper arms.[1] The root cause of FSHD is the aberrant expression of the Double Homeobox 4 (DUX4) gene in skeletal muscle.[2] The DUX4 protein, when inappropriately expressed, is toxic to muscle cells, leading to their progressive damage and death.[2]

AOC 1020, developed by Avidity Biosciences, is an investigational antibody-oligonucleotide conjugate (AOC) designed to target the underlying cause of FSHD.[2][3] It consists of a monoclonal antibody that binds to the transferrin receptor 1 (TfR1), which is highly expressed on muscle cells, conjugated to a small interfering RNA (siRNA) that specifically targets DUX4 mRNA for degradation.[2][3] This targeted delivery system aims to reduce the production of the toxic DUX4 protein in muscle tissues, thereby preventing or slowing the progression of muscle weakness.[2] Preclinical studies in mouse models have shown that a murine version of AOC 1020 can prevent muscle weakness.[2][4][5]

Mechanism of Action of AOC 1020

The therapeutic strategy of AOC 1020 is based on the principles of RNA interference (RNAi) coupled with antibody-mediated targeted delivery. The monoclonal antibody component of AOC 1020 binds to the TfR1 on the surface of muscle cells, facilitating the internalization of the conjugate. Once inside the cell, the siRNA is released and engages the RNA-induced silencing complex (RISC). The RISC-siRNA complex then binds to and cleaves the DUX4 mRNA, preventing its translation into the DUX4 protein. By reducing DUX4 protein levels, AOC 1020 is designed to halt the downstream pathological cascade that leads to muscle damage in FSHD.

Caption: Signaling pathway in FSHD and the mechanism of action of AOC 1020.

Experimental Protocols

Mouse Model

The recommended mouse model for studying the in vivo efficacy of AOC 1020 is the ACTA1-MCM;FLExDUX4 bi-transgenic mouse.[6][7][8]

-

Background: This model carries a tamoxifen-inducible Cre recombinase under the control of the skeletal muscle actin (ACTA1) promoter and a Cre-responsive human DUX4 transgene.[7][8] This allows for DUX4 expression to be specifically induced in skeletal muscle upon administration of tamoxifen (B1202), leading to a phenotype that mimics key aspects of FSHD pathology.[7]

-

Animal Husbandry: Mice should be housed in a specific pathogen-free facility with a 12-hour light/dark cycle and ad libitum access to food and water. All procedures must be approved by the institution's Animal Care and Use Committee.

-

Induction of DUX4 Expression: To induce DUX4 expression and the FSHD-like phenotype, tamoxifen is administered to the ACTA1-MCM;FLExDUX4 mice. A typical dosing regimen is intraperitoneal (IP) injection of tamoxifen at a dose of 2.5 mg/kg.[9] The frequency and duration of tamoxifen administration can be adjusted to modulate the severity of the phenotype.[7]

Preparation and Administration of AOC 1020

While the precise formulation of AOC 1020 used in preclinical studies is proprietary, a general protocol for the preparation and intravenous administration of antibody-siRNA conjugates can be followed.

-

Materials:

-

Murine version of AOC 1020 (or relevant antibody-siRNA conjugate)

-

Sterile, endotoxin-free phosphate-buffered saline (PBS) or other appropriate vehicle

-

Insulin (B600854) syringes with 29-31 gauge needles

-

Mouse restrainer or anesthesia equipment

-

-

Preparation of Dosing Solution:

-

Reconstitute the lyophilized AOC 1020 in sterile PBS to the desired stock concentration.

-

Perform serial dilutions in sterile PBS to achieve the final dosing concentrations (e.g., for doses of 2 mg/kg and 8 mg/kg siRNA equivalent).

-

Ensure the final injection volume is appropriate for intravenous administration in mice (typically 100-200 µL).

-

All solutions should be prepared under sterile conditions to prevent contamination.

-

-

Intravenous (IV) Administration Protocol:

-

Warm the mouse under a heat lamp to dilate the lateral tail veins.

-

Place the mouse in a suitable restrainer.

-

Swab the tail with 70% ethanol.

-

Using an insulin syringe, carefully insert the needle into one of the lateral tail veins.

-

Slowly inject the prepared AOC 1020 solution.

-

Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

-

Monitor the mouse for any immediate adverse reactions before returning it to its cage.

-

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the efficacy of AOC 1020 in the ACTA1-MCM;FLExDUX4 mouse model.

Caption: Experimental workflow for AOC 1020 administration in FSHD mouse models.

Functional Assessment Protocols

Preclinical studies have utilized three key functional assays to demonstrate the prevention of muscle weakness by the murine version of AOC 1020.[2][4][5]

This test evaluates endurance and overall muscle function.

-

Equipment: Mouse treadmill with adjustable speed and incline, and a stimulus grid at the rear.

-

Protocol:

-

Acclimation: Acclimate mice to the treadmill for 3 consecutive days prior to the test by having them run at a low speed (e.g., 10 m/min) for 5-10 minutes.[10]

-

Exhaustion Protocol:

-

Start the treadmill at a low speed (e.g., 10 m/min) for a warm-up period (e.g., 5 minutes).

-

Gradually increase the speed by a set increment (e.g., 2 m/min) every 2 minutes.[10]

-

Continue until the mouse remains on the shock grid for a predetermined amount of time (e.g., 10 consecutive seconds), which is defined as exhaustion.

-

-

Data Collection: Record the total running time and distance for each mouse.

-

This assay directly measures the contractile force of a specific muscle or muscle group.

-

Equipment: Dual-mode lever system, nerve stimulating electrodes, amplifier, data acquisition system, and anesthesia equipment.

-

Protocol (for Tibialis Anterior muscle):

-

Anesthetize the mouse (e.g., with isoflurane).

-

Securely position the mouse on a heated platform, with the knee clamped and the foot attached to the lever arm of the force transducer.[11][12]

-

Place stimulating needle electrodes subcutaneously to stimulate the peroneal nerve.[11]

-

Determine the optimal stimulation voltage that elicits a maximal twitch response.

-

Measure isometric torque by delivering a series of stimuli at increasing frequencies (e.g., 10-200 Hz) to induce a tetanic contraction.[11]

-

Data Collection: Record the peak tetanic force generated.

-

CMAP measures the electrical potential of muscle fibers in response to nerve stimulation, reflecting the integrity of the neuromuscular junction.

-

Equipment: Electromyography (EMG) machine with stimulating and recording electrodes, amplifier, and data acquisition software.

-

Protocol:

-

Anesthetize the mouse.

-

Place the recording electrodes over the belly of the target muscle (e.g., gastrocnemius) and a reference electrode nearby.[13][14]

-

Place the stimulating electrodes over the corresponding nerve (e.g., sciatic nerve).[13][14]

-

Deliver a single supramaximal electrical pulse to the nerve.

-

Data Collection: Record the amplitude of the resulting CMAP waveform.[13]

-

Data Presentation

The following tables summarize the key quantitative findings from preclinical studies of the murine version of AOC 1020 in the FSHD mouse model.

Table 1: Effect of a Single Intravenous Dose of Murine AOC 1020 on DUX4-Regulated Gene Expression in Skeletal Muscle

| Treatment Group | Dose (siRNA equivalent) | Time Point | % Reduction in DUX4-Regulated Genes (Mean) |

| Vehicle Control | N/A | 8 weeks | 0% |

| Murine AOC 1020 | 2 mg/kg | 8 weeks | Dose-dependent reduction |

| Murine AOC 1020 | 8 mg/kg | 8 weeks | Robust, dose-dependent downregulation |

Data derived from qualitative descriptions in preclinical data presentations.[2]

Table 2: Functional Outcomes Following a Single Intravenous Dose of Murine AOC 1020

| Functional Assay | Treatment Group | Outcome |

| Treadmill Running | Murine AOC 1020 | Prevention of muscle weakness development |

| In Vivo Force | Murine AOC 1020 | Prevention of muscle weakness development |

| Compound Muscle Action Potential (CMAP) | Murine AOC 1020 | Prevention of muscle weakness development |

Based on reports from preclinical studies.[2][4][5]

Disclaimer: These application notes and protocols are for informational and research purposes only and are based on publicly available information. The specific details of AOC 1020 and its preclinical testing are proprietary to Avidity Biosciences. Researchers should adapt these protocols based on their specific experimental needs and in accordance with institutional guidelines and regulations.

References

- 1. Frontiers | Prolonged voluntary wheel running reveals unique adaptations in mdx mice treated with microdystrophin constructs ± the nNOS-binding site [frontiersin.org]

- 2. Avidity Biosciences Supports World Facioscapulohumeral Muscular Dystrophy (FSHD) Day and Presents Preclinical Data from FSHD Program [prnewswire.com]

- 3. Avidity Reveals Groundbreaking AOC 1020 Data from Phase 1/2 FORTITUDE™ Trial with Over 50% Reduction in DUX4 Genes & Functional Improvement in FSHD Patients [synapse.patsnap.com]

- 4. Avidity Announces Unprecedented AOC 1020 Data from Phase 1/2 FORTITUDE™ Trial Demonstrating Greater Than 50 Percent Reduction in DUX4 Regulated Genes and Trends of Functional Improvement in People Living with Facioscapulohumeral Muscular Dystrophy [prnewswire.com]

- 5. fshdsociety.org [fshdsociety.org]

- 6. mdpi.com [mdpi.com]

- 7. Transgenic mice expressing tunable levels of DUX4 develop characteristic facioscapulohumeral muscular dystrophy-like pathophysiology ranging in severity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Collection - Transgenic mice expressing tunable levels of DUX4 develop characteristic facioscapulohumeral muscular dystrophy-like pathophysiology ranging in severity - Skeletal Muscle - Figshare [springernature.figshare.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Evaluation of Muscle Performance in Mice by Treadmill Exhaustion Test and Whole-limb Grip Strength Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. treat-nmd.org [treat-nmd.org]

- 12. Comprehensive Analyses of Muscle Function, Lean and Muscle Mass, and Myofiber Typing in Mice [bio-protocol.org]

- 13. Electrophysiological Motor Unit Number Estimation (MUNE) Measuring Compound Muscle Action Potential (CMAP) in Mouse Hindlimb Muscles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

Application Notes and Protocols for CI-1020 Clinical Trials

Introduction:

The designation "CI-1020" is not uniquely and consistently associated with a single clinical-stage compound. However, extensive research in recent clinical trials points to two distinct investigational drugs, AOC-1020 and CXL-1020 , which have been the subject of significant clinical investigation. This document provides a detailed overview of the dosage, administration, and experimental protocols for both compounds, with a primary focus on AOC-1020 due to the wealth of available data from ongoing studies. These notes are intended for researchers, scientists, and drug development professionals.

AOC-1020 (Delpacibart Braxlosiran)

Therapeutic Area: Facioscaphularhumeral Muscular Dystrophy (FSHD).[1][2]

Mechanism of Action: AOC-1020, also known as delpacibart braxlosiran (del-brax), is an antibody-oligonucleotide conjugate (AOC).[2][3][4] It is designed to address the underlying cause of FSHD, which is the aberrant expression of the Double Homeobox 4 (DUX4) gene in muscle tissue.[3][5][6] The compound consists of a monoclonal antibody that targets the transferrin receptor 1 (TfR1), which is highly expressed on muscle cells, conjugated to a small interfering RNA (siRNA) that targets DUX4 messenger RNA (mRNA).[3][5][7] This targeted delivery system facilitates the entry of the siRNA into muscle cells, where it silences the DUX4 gene, thereby reducing the production of the toxic DUX4 protein and preventing downstream muscle damage.[5][7][8]

Signaling Pathway of AOC-1020

Caption: Mechanism of action of AOC-1020 in muscle cells.

Dosage and Administration in Clinical Trials

AOC-1020 is administered intravenously.[9] The Phase 1/2 FORTITUDE trial (NCT05747924) is a key study evaluating the safety, tolerability, pharmacokinetics, and pharmacodynamics of AOC-1020 in adults with FSHD.[6][10] The trial is a randomized, double-blind, placebo-controlled study with multiple parts.[3][4]

Table 1: AOC-1020 Dosage Regimens in the FORTITUDE Trial

| Trial Part/Cohort | Dosage Regimen | Number of Doses | Duration of Treatment |

| Part A | Dose titration to evaluate two low doses. | 5 | 9 months |

| Part B | Nested single-ascending and multiple-ascending dose design at two higher doses. | 5 | 9 months |

| 2 mg/kg Cohort | Initial dose of 1 mg/kg followed by two doses of 2 mg/kg. | 3 (in 4 months) | 4 months (initial) |

| 4 mg/kg Cohort | Evaluated in the initial 4-month safety and tolerability assessment. | Multiple | 4 months (initial) |

| Biomarker Cohort | 2 mg/kg every 6 weeks. | Ongoing | Ongoing |

| Cohort C | Eight doses administered intravenously. | 8 | ~10 months |

Experimental Protocols

The FORTITUDE trial employs a comprehensive set of protocols to assess the safety and efficacy of AOC-1020.

Primary Objective:

-

To evaluate the safety and tolerability of single and multiple ascending doses of AOC-1020 in participants with FSHD.[3][10]

Secondary Objectives:

Exploratory Objectives and Endpoints:

-

Pharmacodynamics: Measurement of DUX4-regulated gene expression in muscle tissue to assess target engagement.[2][12] Initial results have shown a mean reduction of over 50% in DUX4-regulated genes.[2][12]

-

Biomarkers: Assessment of circulating biomarkers and creatine (B1669601) kinase levels.[1][2]

-

Muscle Imaging: Magnetic Resonance Imaging (MRI) is used to measure muscle volume and composition.[10]

-

Functional Outcomes: Evaluation of muscle strength and function, including upper and lower limb muscle strength.[2][12]

-

Patient-Reported Outcomes: Assessment of quality of life and patient-reported outcomes.[10]

Inclusion Criteria for the FORTITUDE Trial:

-

Adults aged 18 to 65 years.[3]

-

Confirmed genetic diagnosis of FSHD Type 1 or Type 2.[3]

-

Ability to walk 10 meters with or without an assistive device.

-

Presence of muscle weakness in both the upper and lower body.

Experimental Workflow

Caption: Clinical trial workflow for the FORTITUDE study of AOC-1020.

CXL-1020

Therapeutic Area: Acute Decompensated Heart Failure (ADHF).[13][14][15]

Mechanism of Action: CXL-1020 is a nitroxyl (B88944) (HNO) donor.[14][15] In preclinical models, it has been shown to improve cardiovascular performance by enhancing the contractility (inotropy) and relaxation (lusitropy) of the heart muscle, as well as by dilating the peripheral vasculature (vasodilation).[14] A key feature is that these effects are achieved without a significant increase in heart rate or myocardial oxygen consumption.[14][16]

Dosage and Administration in Clinical Trials

CXL-1020 is administered via a sustained intravenous infusion.[14]

Table 2: CXL-1020 Dosage in Clinical Trials

| Trial Phase | Dosage Regimen | Number of Participants |

| Phase I/IIa | Dose-escalation up to 10 µg/kg/min. | 28 |

| Phase IIa | Further dose-defining studies at several dose levels. | 54-66 (planned) |

Experimental Protocols

The clinical trials for CXL-1020 were designed to establish its safety, tolerability, and hemodynamic effects.

Primary Objectives:

Key Endpoints and Assessments:

-

Hemodynamic Parameters: Evaluated using both invasive (Swan-Ganz catheter) and non-invasive (echocardiography) methods to measure heart pressures and function.[13]

-

Pharmacokinetics: Assessment of the drug's profile in the body.[14]

-

Safety Monitoring: Close monitoring for any adverse events. The Phase I/IIa trial reported no serious adverse events.[14]

Logical Relationship of CXL-1020's Effects

Caption: The multifaceted cardiovascular effects of CXL-1020.

References

- 1. musculardystrophynews.com [musculardystrophynews.com]

- 2. Investigational Therapy for Facioscapulohumeral Muscular Dystrophy Shows Promise According to Avidity Biosciences - - Practical Neurology [practicalneurology.com]

- 3. neurology.org [neurology.org]

- 4. aviditybiosciences.com [aviditybiosciences.com]

- 5. fshdsociety.org [fshdsociety.org]

- 6. Avidity Announces Unprecedented AOC 1020 Data from Phase 1/2 FORTITUDE™ Trial Demonstrating Greater Than 50 Percent Reduction in DUX4 Regulated Genes and Trends of Functional Improvement in People Living with Facioscapulohumeral Muscular Dystrophy [prnewswire.com]

- 7. aviditybiosciences.com [aviditybiosciences.com]

- 8. aviditybiosciences.com [aviditybiosciences.com]

- 9. AOC 1020 for Facioscapulohumeral Muscular Dystrophy · Info for Participants · Phase Phase 1 & 2 Clinical Trial 2025 | Power | Power [withpower.com]

- 10. Avidity Biosciences Announces the Phase 1/2 FORTITUDE™ Trial of AOC 1020 in Adults with Facioscapulohumeral Muscular Dystrophy [prnewswire.com]

- 11. aviditybiosciences.com [aviditybiosciences.com]

- 12. neurologylive.com [neurologylive.com]

- 13. biospace.com [biospace.com]

- 14. fiercebiotech.com [fiercebiotech.com]

- 15. CXL-1020 Treatment for Patients with Acute Decompensated Heart Failure (ADHF) - Clinical Trials Arena [clinicaltrialsarena.com]

- 16. Cardioxyl Pharmaceuticals Presents Data On Its Clinical Candidate, CXL-1020, at the 60th Annual American College of Cardiology Scientific Session - BioSpace [biospace.com]

Application Note: Techniques for Measuring DUX4 Suppression by CI-1020

Audience: Researchers, scientists, and drug development professionals.

Introduction

Facioscapulohumeral muscular dystrophy (FSHD) is a progressive muscle-wasting disease caused by the aberrant expression of the Double Homeobox 4 (DUX4) transcription factor in skeletal muscle.[1][2] In healthy individuals, DUX4 is silenced in most somatic tissues after early embryonic development.[1][3] Its re-expression in muscle cells triggers a cascade of gene activation that leads to cellular toxicity, inflammation, and muscle degeneration.[4][5] Consequently, the suppression of DUX4 expression or activity is a primary therapeutic strategy for FSHD.

CI-1020, also known as Tacedinaline, is a selective inhibitor of class I histone deacetylases (HDACs).[6][7][8] HDAC inhibitors can modulate gene expression by altering the acetylation state of histones and other proteins, leading to changes in chromatin structure.[9] While not yet specifically characterized as a direct DUX4 inhibitor, its mechanism of action suggests a potential for epigenetic modulation of the D4Z4 macrosatellite repeat locus, where the DUX4 gene resides. This application note provides a comprehensive set of protocols to quantify the suppression of DUX4 at the mRNA and protein levels, using this compound as an exemplary compound. These techniques are broadly applicable for screening and characterizing potential small molecule inhibitors of DUX4.

Hypothetical Signaling Pathway for DUX4 Regulation and Inhibition

The diagram below illustrates the central role of DUX4 expression in FSHD pathogenesis and highlights potential points of intervention for therapeutic agents like this compound. Epigenetic dysregulation leads to the transcription of DUX4, which then activates downstream target genes, resulting in muscle cell toxicity. A small molecule inhibitor could act at various stages, including epigenetic modification, transcription, or by inhibiting the function of the DUX4 protein itself.

Experimental Workflow

The general workflow for assessing the efficacy of a DUX4 inhibitor involves treating a relevant cell model, followed by the collection of samples for molecular analysis at both the transcript and protein levels.

References

- 1. DUX4 Signalling in the Pathogenesis of Facioscapulohumeral Muscular Dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pathomechanisms and biomarkers in facioscapulohumeral muscular dystrophy: roles of DUX4 and PAX7 | EMBO Molecular Medicine [link.springer.com]

- 3. biorxiv.org [biorxiv.org]

- 4. mdpi.com [mdpi.com]

- 5. Influence of DUX4 Expression in Facioscapulohumeral Muscular Dystrophy and Possible Treatments [mdpi.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. CI-994, Tacedinaline, PD-123654, GOE-5549, Acetyldinaline - HDAC Inhibitor [hdacis.com]

- 9. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Muscle Biopsy Analysis in FSHD Research Utilizing AOC 1020

For Researchers, Scientists, and Drug Development Professionals

Introduction

Facioscapulohumeral muscular dystrophy (FSHD) is a progressive genetic muscle disorder characterized by the aberrant expression of the Double Homeobox 4 (DUX4) gene in skeletal muscle.[1] The DUX4 protein, when expressed, triggers a cascade of gene deregulation leading to myocyte toxicity, inflammation, and progressive muscle weakness.[2] AOC 1020, also known as delpacibart braxlosiran (del-brax), is an investigational antibody-oligonucleotide conjugate (AOC) designed to target the root cause of FSHD.[1][3] These application notes provide a comprehensive overview of the analysis of muscle biopsies from patients treated with AOC 1020, with a focus on methodologies to assess target engagement and downstream pharmacological effects.

Mechanism of Action of AOC 1020

AOC 1020 is a novel therapeutic modality that combines the specificity of a monoclonal antibody with the precision of RNA interference.[4] It consists of a humanized monoclonal antibody targeting the transferrin receptor 1 (TfR1), which is highly expressed on the surface of muscle cells.[5] Conjugated to this antibody is a small interfering RNA (siRNA) specifically designed to target and degrade the DUX4 messenger RNA (mRNA).[5] This targeted delivery system facilitates the uptake of the siRNA into muscle cells, where it can effectively silence the expression of the pathogenic DUX4 protein.

Figure 1: Mechanism of action of AOC 1020 in muscle cells.

DUX4 Signaling Pathway in FSHD

The aberrant expression of DUX4 in skeletal muscle initiates a pathogenic cascade. As a transcription factor, DUX4 activates a set of downstream target genes that are normally silenced in somatic tissues.[6] The products of these genes contribute to cellular stress, apoptosis, and a pro-inflammatory environment, ultimately leading to muscle fiber death and the clinical manifestations of FSHD.[2]

Figure 2: Simplified DUX4 signaling pathway in FSHD.

Data Presentation from the FORTITUDE Clinical Trial

The Phase 1/2 FORTITUDE trial of AOC 1020 in adults with FSHD demonstrated significant target engagement in muscle biopsies.[7][8] The primary biomarker for assessing the activity of AOC 1020 is the reduction in the expression of DUX4-regulated genes.

Table 1: Reduction in DUX4-Regulated Genes in Muscle Biopsies Following AOC 1020 Treatment

| Gene Panel | Mean Reduction (%) | Analysis Method |

| Avidity Panel | 53 | qPCR |

| 41-Gene Panel | 60 | RNA-Seq |

| ReDUX4 Panel | 53 | RNA-Seq |

Data from the 2 mg/kg cohort at 4 months.

Table 2: Summary of Key Biomarker Changes with AOC 1020

| Biomarker | Mean Reduction (%) | Sample Type |

| DUX4-Regulated Genes | >50 | Muscle Biopsy |

| Circulating Biomarker | ≥25 | Blood |

| Creatine Kinase | ≥25 | Blood |

Data from the 2 mg/kg cohort at 4 months.[7][8]

Experimental Workflow for Muscle Biopsy Analysis

The analysis of muscle biopsies to assess the efficacy of AOC 1020 involves a multi-step process from sample collection to data analysis.

Figure 3: Experimental workflow for muscle biopsy analysis.

Experimental Protocols

Needle Muscle Biopsy Procedure

This protocol outlines the general procedure for obtaining a needle muscle biopsy from patients with FSHD for research purposes.[9]

Materials:

-

Sterile surgical gloves and drapes

-

Antiseptic solution (e.g., povidone-iodine or chlorhexidine)

-

Local anesthetic (e.g., 1% lidocaine)

-

Syringes and needles for anesthetic administration

-

Scalpel with a small blade

-

Sterile saline solution

-

Modified Bergstrom needle or similar biopsy needle

-

Sterile gauze and bandages

-

Cryovials pre-chilled on dry ice or in liquid nitrogen

-

Optimal Cutting Temperature (OCT) compound

-

Isopentane (B150273) cooled in liquid nitrogen

-

Formalin-fixative solution

Procedure:

-

Obtain informed consent from the participant.

-

Identify the target muscle for biopsy (e.g., vastus lateralis or tibialis anterior).

-

Prepare a sterile field over the biopsy site.

-

Administer local anesthetic to the skin and subcutaneous tissue.

-

Make a small incision (approximately 5-7 mm) in the skin.

-

Insert the biopsy needle through the incision into the muscle.

-

Obtain the muscle sample according to the specific instructions for the biopsy needle.

-

Remove the needle and apply pressure to the biopsy site with sterile gauze.

-

Close the incision with sterile adhesive strips or a single suture.

-

Dress the wound with a sterile bandage.

-

Immediately process the muscle sample:

-

For RNA and protein analysis, snap-freeze the tissue in a pre-chilled cryovial in liquid nitrogen.

-

For immunohistochemistry, embed the tissue in OCT compound, freeze in isopentane cooled by liquid nitrogen, or fix in formalin.[10]

-

-

Store samples at -80°C until further analysis.

RNA Extraction and Quantitative PCR (qPCR) Analysis

This protocol describes the extraction of RNA from muscle biopsy samples and subsequent analysis of DUX4-regulated gene expression by qPCR.[11]

Materials:

-

TRIzol reagent or similar RNA extraction kit

-

Chloroform

-

RNase-free water, tubes, and pipette tips

-

Spectrophotometer (e.g., NanoDrop)

-

Reverse transcription kit

-

qPCR master mix

-

Primers for DUX4 target genes (e.g., LEUTX, TRIM43, MBD3L2) and housekeeping genes (e.g., GAPDH, ACTB)

-

qPCR instrument

Procedure:

-

RNA Extraction:

-

Homogenize approximately 20-30 mg of frozen muscle tissue in 1 mL of TRIzol reagent.

-

Add 200 µL of chloroform, shake vigorously, and incubate at room temperature for 5 minutes.

-

Centrifuge at 12,000 x g for 15 minutes at 4°C.

-

Transfer the upper aqueous phase to a new tube.

-

Precipitate the RNA by adding 500 µL of isopropanol and incubating at room temperature for 10 minutes.

-

Centrifuge at 12,000 x g for 10 minutes at 4°C.

-

Wash the RNA pellet with 1 mL of 75% ethanol.

-

Air-dry the pellet and resuspend in RNase-free water.

-

-

RNA Quantification and Quality Control:

-

Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.

-

Assess RNA integrity using an Agilent Bioanalyzer or similar instrument.

-

-

Reverse Transcription:

-

Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.

-

-

qPCR:

-

Prepare the qPCR reaction mix containing cDNA, primers, and qPCR master mix.

-

Perform qPCR using a standard cycling protocol.

-

Analyze the data using the ΔΔCt method to determine the relative expression of target genes, normalized to housekeeping genes.

-

RNA-Seq Library Preparation and Analysis

This protocol provides a general workflow for RNA sequencing to obtain a comprehensive transcriptomic profile of muscle biopsies.[12][13]

Materials:

-

RNA extraction kit (as above)

-

DNase I

-

RNA-Seq library preparation kit (e.g., Illumina TruSeq Stranded mRNA)

-

Agilent Bioanalyzer

-

Next-generation sequencing platform (e.g., Illumina NovaSeq)

Procedure:

-

RNA Isolation and QC:

-

Extract high-quality total RNA as described in the qPCR protocol.

-

Perform DNase I treatment to remove any contaminating genomic DNA.

-

Confirm RNA integrity (RIN > 7.0) using a Bioanalyzer.

-

-

Library Preparation:

-

Prepare RNA-Seq libraries from 100-1000 ng of total RNA using a commercial kit, following the manufacturer's protocol. This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and PCR amplification.

-

-

Sequencing:

-

Sequence the prepared libraries on a high-throughput sequencing platform.

-

-

Data Analysis:

-

Perform quality control of the raw sequencing reads.

-

Align the reads to the human reference genome.

-

Quantify gene expression levels.

-

Perform differential gene expression analysis between treatment and placebo groups.

-

Conduct pathway and gene set enrichment analysis to identify biological processes affected by AOC 1020.

-

Immunohistochemistry (IHC)